molecular formula C22H27ClFN5O3 B10830080 Cdk4/6-IN-6

Cdk4/6-IN-6

Cat. No.: B10830080
M. Wt: 463.9 g/mol
InChI Key: QYJLBHRAPDJOSO-NVXWUHKLSA-N
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Description

PF-07220060 is a novel, potent, and selective inhibitor of cyclin-dependent kinase 4 (CDK4). It has been developed to improve efficacy and safety outcomes in patients treated with currently approved dual CDK4/6 inhibitors. This compound is particularly significant in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative metastatic breast cancer .

Preparation Methods

PF-07220060 is synthesized through an aminopyrimidine-based route. The synthetic process involves the formation of the aminopyrimidine core, followed by selective functionalization to achieve the desired CDK4 selectivity. The industrial production methods focus on optimizing yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

PF-07220060 primarily undergoes reactions typical of aminopyrimidine derivatives. These include:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the aminopyrimidine core.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the aminopyrimidine core with modified functional groups .

Scientific Research Applications

PF-07220060 has a wide range of scientific research applications, including:

Mechanism of Action

PF-07220060 selectively inhibits CDK4, which prevents the phosphorylation of retinoblastoma protein early in the G1 phase of the cell cycle. This inhibition prevents the CDK-mediated G1-S-phase transition, leading to cell cycle arrest. By suppressing DNA replication, PF-07220060 inhibits tumor cell proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H27ClFN5O3

Molecular Weight

463.9 g/mol

IUPAC Name

(3S,4R)-4-[[5-chloro-4-[7-fluoro-2-(2-hydroxypropan-2-yl)-3-propan-2-ylbenzimidazol-5-yl]pyrimidin-2-yl]amino]oxan-3-ol

InChI

InChI=1S/C22H27ClFN5O3/c1-11(2)29-16-8-12(7-14(24)19(16)27-20(29)22(3,4)31)18-13(23)9-25-21(28-18)26-15-5-6-32-10-17(15)30/h7-9,11,15,17,30-31H,5-6,10H2,1-4H3,(H,25,26,28)/t15-,17-/m1/s1

InChI Key

QYJLBHRAPDJOSO-NVXWUHKLSA-N

Isomeric SMILES

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)N[C@@H]4CCOC[C@H]4O)F)N=C1C(C)(C)O

Canonical SMILES

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3Cl)NC4CCOCC4O)F)N=C1C(C)(C)O

Origin of Product

United States

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